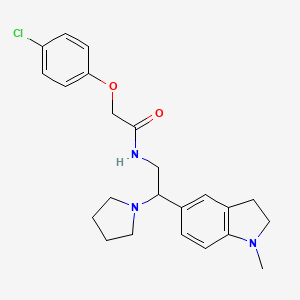

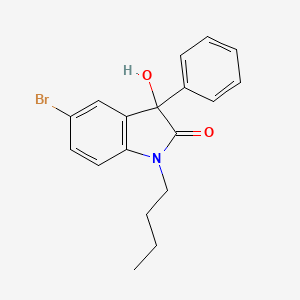

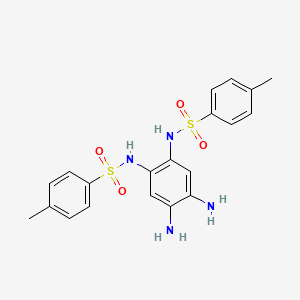

![molecular formula C20H17N3OS B2422819 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide CAS No. 893967-85-6](/img/structure/B2422819.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have been studied for their diverse biological activities . They contain a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom . These compounds are part of the azole heterocycles, which also include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The specific synthesis process can vary depending on the desired derivative and its functional groups .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole derivatives can depend on the specific compound and its functional groups. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Imidazo[2,1-b]thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties can vary depending on the specific derivative and its functional groups .Scientific Research Applications

Cytotoxic Activity in Cancer Research

Compounds containing the imidazo[2,1-b]thiazole scaffold, similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. For instance, certain compounds in this category exhibited significant cytotoxic effects on MDA-MB-231 and HepG2 cell lines, suggesting potential applications in cancer treatment (Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Some imidazothiazole derivatives have demonstrated antimicrobial and anti-inflammatory activities. These compounds, by virtue of their structural characteristics, could potentially be applied in treating infections and inflammation-related conditions (Shetty et al., 2010).

Antimicrobial Activity Against Various Pathogens

Studies have shown that imidazothiazole derivatives, similar in structure to this compound, have been effective against various microbial strains. This suggests their potential use as antimicrobial agents in combating various bacterial and fungal infections (Shankerrao et al., 2017).

Potential as Anticancer Agents

Research into the synthesis and evaluation of imidazo[2,1-b][1,3]thiazoles has shown that these compounds, related to this compound, have potential as anticancer agents. They have been found to exhibit inhibitory effects on kidney cancer cell growth, indicating a promising avenue for cancer treatment (Potikha & Brovarets, 2020).

Antitumor and Positive Inotropic Activities

Imidazo[2,1-b]-thiazole derivatives have been investigated for their antitumor and positive inotropic activities. Compounds with a phenyl ring at position 6 have shown promising results, indicating potential therapeutic applications in oncology and cardiology (Andreani et al., 1996).

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It’s known that imidazo[2,1-b]thiazole derivatives can interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the outcome of the reaction that forms the imidazo[2,1-b][1,3]thiazole system depends on the structure of the starting bromo ketone . Additionally, the compound’s solubility properties can be influenced by the solvent environment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that imidazothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some imidazothiazole derivatives can bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site .

Cellular Effects

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide and its derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-13-8-14(2)10-16(9-13)19(24)21-17-5-3-4-15(11-17)18-12-23-6-7-25-20(23)22-18/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCLXTLLSMHBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

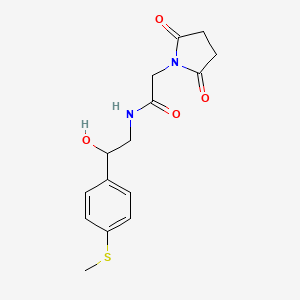

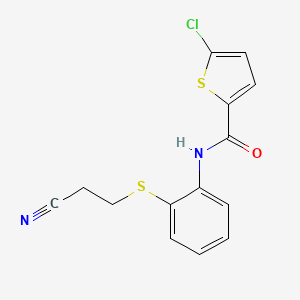

![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)

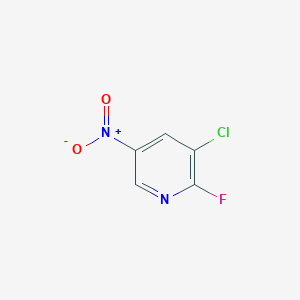

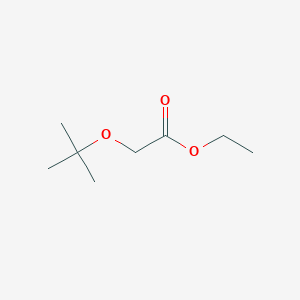

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)

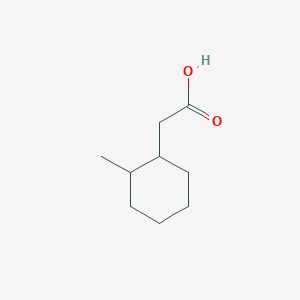

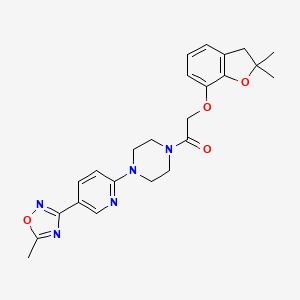

![O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride](/img/structure/B2422750.png)

![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)